molecular formula C20H16N2O2S2 B2685360 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide CAS No. 2034437-63-1

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide

Cat. No. B2685360
CAS RN: 2034437-63-1
M. Wt: 380.48
InChI Key: SPCVKUJDUKCBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound has shown great potential in various applications, including medicinal chemistry, drug design, and biological research.

Scientific Research Applications

Fungicidal Activity

This compound has been found to have significant fungicidal activity . Specifically, it has been used against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) . The compound exhibited excellent fungicidal activities which were higher than both diflumetorim and flumorph .

Control of Cucumber Anthracnose

The compound has shown good fungicidal activities against cucumber anthracnose (CA, Colletotrichum orbiculare) . This suggests that it could be used as a treatment for this disease.

Control of Southern Corn Rust

The compound has also been used against southern corn rust (SCR, Puccinia sorghi) . This indicates its potential use in the agriculture industry for the control of this disease.

Pharmaceutical Intermediates

The compound is an important pharmaceutical intermediate, especially for the synthesis of pyridin-2-yl-methanones . Pyridin-2-yl-methanones are important motifs in pharmaceuticals, thus, synthetic methods for these compounds have gained extensive attention .

Oxidation Reactions

The compound has been used in copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . This provides new insights for water-involving oxidation reactions .

Structural Optimization

The compound is a significant lead compound that can be used for further structural optimization . This suggests its potential use in the development of new compounds with improved properties.

properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c23-26(24,20-9-3-6-16-5-1-2-7-17(16)20)22-14-15-10-11-21-18(13-15)19-8-4-12-25-19/h1-13,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCVKUJDUKCBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)naphthalene-1-sulfonamide

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